molecular formula C21H19F3N2O2 B2624640 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-33-9

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2624640
CAS No.: 860789-33-9
M. Wt: 388.39
InChI Key: GPOYFRUXBYPHLM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused bicyclic core with a pyrrole ring annulated to a quinoline moiety. The structure includes a 2,4-dimethoxyphenyl group at position 1, a methyl group at position 4, and a trifluoromethyl (-CF₃) substituent at position 4. The -CF₃ group confers strong electron-withdrawing effects and lipophilicity, which may improve metabolic stability and membrane permeability compared to analogs with methoxy or hydroxyl groups .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-14-9-10-26(17-8-7-13(27-2)11-18(17)28-3)20(14)15-5-4-6-16(19(15)25-12)21(22,23)24/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOYFRUXBYPHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)C(F)(F)F)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis is a well-known method for constructing quinoline rings, which can be adapted to include the necessary substituents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted reactions and metal-catalyzed processes .

Chemical Reactions Analysis

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrroloquinoline family exhibit promising anticancer properties. The mechanism of action includes:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit topoisomerases, which are essential for DNA replication in cancer cells. Inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
  • Signal Pathway Modulation: The trifluoromethyl group enhances the binding affinity to proteins involved in key signaling pathways, such as mTOR (mammalian target of rapamycin), which plays a crucial role in cell growth and metabolism. This modulation can potentially lead to effective cancer treatments.

Antileishmanial Activity

The compound has been studied for its antileishmanial effects:

  • In Vitro Efficacy: A related pyrroloquinoline derivative demonstrated significant activity against Leishmania donovani, with an IC50 value of 8.36 μM. This suggests that the trifluoromethylated derivatives may have similar efficacy against leishmaniasis.

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity:

  • Mechanism Insights: The lipophilicity introduced by the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with microbial targets.

Case Study 1: Anticancer Efficacy

A study published in RSC Advances explored the efficacy of pyrroloquinoline derivatives against various cancer cell lines. The findings revealed that compounds similar to 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline exhibited significant cytotoxic effects on breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Leishmaniasis Treatment

In another investigation focused on leishmaniasis, researchers tested several pyrroloquinoline derivatives for their ability to inhibit Leishmania species. The results indicated that these compounds not only inhibited parasite growth but also showed low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (μM)Reference
AnticancerBreast Cancer Cells5.20RSC Advances
AnticancerLung Cancer Cells7.80RSC Advances
AntileishmanialLeishmania donovani8.36Internal Study
AntimicrobialVarious Bacterial StrainsTBDOngoing Research

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogs and their substituent profiles:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1: 2,4-Dimethoxyphenyl; 4: Me; 6: CF₃ C₂₁H₁₉F₃N₂O₂ 404.38 Enhanced lipophilicity (CF₃), dual electron-donating methoxy groups on aryl
2-(4-Methoxyphenyl)-6-Trifluoromethyl-1H-Pyrrolo[3,2-c]Quinoline 1: 4-Methoxyphenyl; 6: CF₃ C₁₉H₁₃F₃N₂O 360.33 Fully aromatic core; single methoxy group
6-Methoxy-1-(4-Methoxyphenyl)-4-Methyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinoline 1: 4-Methoxyphenyl; 4: Me; 6: OMe C₂₀H₂₀N₂O₂ 320.39 Methoxy at position 6; lower lipophilicity
1-(2-Methyl-4-Methoxyphenyl)-4-Methyl-2,3-Dihydro-1H-Pyrrolo[3,2-c]Quinoline 1: 2-Me-4-OMe-Phenyl; 4: Me C₂₀H₂₀N₂O 304.39 Methyl substituent on aryl; lacks CF₃

Key Observations :

  • Trifluoromethyl vs.
  • Aryl Substitution : The 2,4-dimethoxyphenyl group provides dual electron-donating effects, which may stabilize charge-transfer interactions in biological targets compared to single methoxy analogs .
  • Dihydro vs. Fully Aromatic Core: Partial saturation in the target compound reduces ring strain and may improve solubility in polar solvents (e.g., ethanol, DMSO) compared to fully aromatic analogs .
Physicochemical Properties
  • Crystallography: The analog in crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 13.838 Å, b = 7.0432 Å, c = 17.758 Å. Intermolecular C–H···π and hydrogen-bonding interactions stabilize its lattice . The target compound’s additional methoxy group may alter packing efficiency and melting point.
  • Thermal Stability : The dihydro core in the target compound likely increases thermal stability (mp >250°C) compared to unsaturated analogs (mp ~200–220°C) .

Biological Activity

1-(2,4-Dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS No. 860789-33-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antidiabetic, antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.

  • Molecular Formula : C21H19F3N2O2
  • Molecular Weight : 388.39 g/mol
  • CAS Number : 860789-33-9

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine structures exhibit significant antidiabetic properties. For instance, studies have shown that compounds similar to this compound can stimulate glucose uptake in muscle and fat cells without affecting insulin levels. A notable study demonstrated that a related compound increased insulin sensitivity in mouse adipocytes by up to 37.4% at optimal concentrations (0.3–100 µM) .

2. Antimicrobial Activity

The compound has displayed promising antimicrobial effects against various pathogens. In vitro studies have highlighted its efficacy against both bacterial and fungal strains. For example, derivatives with similar structures have been shown to possess significant antibacterial activity without exhibiting toxicity towards VERO cells .

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have evaluated its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Effect
Ovarian Cancer (OVCAR-8)12Moderate cytotoxicity
Breast Cancer (MDA-MB-468)15Selective inhibition
Melanoma (MDA-MB-435)10Broad-spectrum activity

The compound's mechanism appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .

4. Neuroprotective Effects

Emerging evidence suggests that pyrrolo[3,2-c]quinoline derivatives may offer neuroprotective benefits. In animal models, these compounds have been observed to mitigate oxidative stress and inflammation in neuronal tissues, potentially providing therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with a pyrrolo[3,2-c]quinoline derivative, researchers observed a significant reduction in blood glucose levels after administration over four weeks. The compound improved glucose tolerance tests and enhanced insulin signaling pathways .

Case Study 2: Anticancer Screening

A panel screening against 60 human tumor cell lines revealed that the compound exhibited selective cytotoxicity towards ovarian and breast cancer cells while sparing normal cardiac cells. This selectivity highlights its potential as a targeted cancer therapy .

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates optimized?

The synthesis typically involves multi-step protocols, including cyclization and functional group introduction. For example, AlCl₃-mediated Friedel-Crafts cyclization has been employed in analogous pyrroloquinoline systems to form the fused ring structure . Optimization focuses on reagent choice (e.g., trifluoroacetimidoyl chlorides for trifluoromethylation ) and temperature control (e.g., 378 K for cyclization steps ). Post-synthetic characterization via IR (e.g., carbonyl stretches at 1731 cm⁻¹ ), NMR (¹H/¹³C for substituent confirmation), and mass spectrometry ensures purity and structural fidelity.

Q. How is the molecular structure validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 13.838 Å, β = 102.7° ) are resolved using diffractometers like Oxford SuperNova with Cu-Kα radiation. Refinement (R-factor < 0.05 ) and hydrogen-bonding analysis (e.g., N–H⋯O interactions ) reveal supramolecular motifs. Data collection protocols include multi-scan absorption corrections and riding models for H-atom placement .

Advanced Research Questions

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Discrepancies between NMR and crystallographic data (e.g., ambiguous stereochemistry) are resolved via complementary techniques. For instance, in a related methyl-pyrroloquinoline, NMR suggested cis-isomer dominance, but SC-XRD confirmed substituent geometry . Hybrid approaches—such as coupling NOESY (for spatial proximity) with computational modeling (DFT for energy-minimized conformers)—are recommended. Contradictions in trifluoromethyl group orientation may also arise due to dynamic effects in solution vs. solid-state rigidity .

Q. What is the impact of substituents (e.g., trifluoromethyl, methoxy) on supramolecular assembly and physicochemical properties?

The trifluoromethyl group enhances lipophilicity and influences crystal packing via weak C–F⋯π interactions, as observed in similar quinoline derivatives . Methoxy groups promote planarization (dihedral angles <10° between aryl and quinoline rings ) and stabilize hydrogen-bonded chains (e.g., O–H⋯N networks along [001] ). These interactions affect solubility and melting points, critical for formulation. Computational studies (Hirshfeld surface analysis) quantify substituent contributions to packing efficiency .

Q. How are reaction pathways optimized to minimize byproducts in complex heterocyclic systems?

Byproduct formation in cyclization steps is mitigated via:

  • Solvent selection : High-boiling solvents (1,2-dichlorobenzene) improve reaction homogeneity .
  • Catalyst screening : Lewis acids like AlCl₃ enhance regioselectivity in pyrroloquinoline formation .
  • Stepwise functionalization : Sequential introduction of trifluoromethyl and methoxy groups reduces steric clashes .
    Reaction monitoring via TLC/GC-MS identifies intermediates, enabling real-time adjustments .

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